(S)-(-)-1-Phenyl-1-propanol has the following key features in its structure:
(S)-(-)-1-Phenyl-1-propanol) + O2 -> (S)-(-)-1-Phenylethanal + H2O []
(S)-(-)-1-Phenyl-1-propanol serves as a crucial chiral synthon in organic synthesis. A chiral synthon is a building block molecule used to introduce a specific chirality into a target molecule. Due to its readily available hydroxyl group, (S)-(-)-1-Phenyl-1-propanol can be derivatized into various functional groups, allowing researchers to incorporate the desired chirality into complex molecules. For instance, it can be converted into aldehydes, ketones, esters, or amines, all while retaining its defined chirality. This property makes it a versatile tool for synthesizing enantiopure pharmaceuticals, agrochemicals, and other chiral compounds [1].
Here are some examples of research articles utilizing (S)-(-)-1-Phenyl-1-propanol as a chiral synthon:
(S)-(-)-1-Phenyl-1-propanol can also function as a ligand in asymmetric catalysis. Ligands are molecules that bind to a catalyst and influence its reactivity and selectivity. The chirality of (S)-(-)-1-Phenyl-1-propanol allows it to interact differently with different enantiomers of a substrate molecule, leading to the preferential formation of a desired enantiomer in the reaction. This makes it a valuable tool for researchers developing new methods for asymmetric synthesis [2].
Here are some research articles exploring the use of (S)-(-)-1-Phenyl-1-propanol as a ligand in asymmetric catalysis:
Irritant